molecular formula C13H10N6O B5775359 N-(PYRIDIN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE

N-(PYRIDIN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE

Cat. No.: B5775359
M. Wt: 266.26 g/mol
InChI Key: FZTUPEOOBRISPP-UHFFFAOYSA-N
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Description

N-(PYRIDIN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a synthetic organic compound that features a pyridine ring, a tetrazole ring, and a benzamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(PYRIDIN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling with Pyridine: The tetrazole derivative can then be coupled with a pyridine derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of Benzamide: The final step involves the formation of the benzamide group, which can be achieved by reacting the intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This might include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions could potentially reduce the tetrazole ring to an amine.

    Substitution: The compound can undergo substitution reactions, especially at the benzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxide derivatives, while reduction could yield amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyridine and tetrazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(PYRIDIN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE would depend on its specific biological target. Generally, compounds with pyridine and tetrazole rings can interact with enzymes or receptors, modulating their activity. The benzamide group might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(PYRIDIN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: can be compared with other pyridine-tetrazole derivatives.

    N-(PYRIDIN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID: Similar structure but with a carboxylic acid group instead of a benzamide.

    N-(PYRIDIN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZYLAMINE: Similar structure but with a benzylamine group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-pyridin-2-yl-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O/c20-13(16-12-3-1-2-8-14-12)10-4-6-11(7-5-10)19-9-15-17-18-19/h1-9H,(H,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTUPEOOBRISPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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